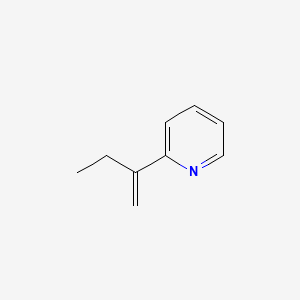

2-(1-Methylenepropyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-but-1-en-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-8(2)9-6-4-5-7-10-9/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRYOLDOKZBWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242824 | |

| Record name | 2-(1-Methylenepropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97259-61-5 | |

| Record name | 2-(1-Methylenepropyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97259-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylenepropyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097259615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylenepropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylenepropyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The chemical reactivity of the pyridine ring in 2-(1-methylenepropyl)pyridine is fundamentally governed by the presence of the electronegative nitrogen atom. This nitrogen atom significantly influences the electron distribution within the aromatic system, making the pyridine ring electron-deficient compared to benzene (B151609). wikipedia.org Consequently, the pyridine nucleus exhibits a lower reactivity towards electrophilic aromatic substitution reactions, drawing parallels with highly deactivated benzene derivatives like nitrobenzene. wikipedia.orguoanbar.edu.iq

Two primary factors contribute to this reduced electrophilic reactivity. Firstly, the nitrogen atom exerts a strong negative inductive effect (-I effect), which decreases the electron density at the carbon atoms of the ring, thereby deactivating it for attack by electrophiles. uoanbar.edu.iq Secondly, in the acidic conditions often required for electrophilic substitution, the basic nitrogen atom is readily protonated to form a pyridinium (B92312) cation. wikipedia.orguoanbar.edu.iq The resulting positive charge on the nitrogen further deactivates the ring towards electrophilic attack to an even greater extent. uoanbar.edu.iq When electrophilic substitution does occur, it preferentially takes place at the 3-position (and 5-position), which has a higher electron density compared to the 2-, 4-, and 6-positions. uoanbar.edu.iqquimicaorganica.org Reactions like Friedel–Crafts alkylation or acylation typically fail, as they result in the addition to the nitrogen atom instead of carbon substitution. wikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic substitution. wikipedia.orguoanbar.edu.iq Nucleophilic attack occurs preferentially at the electron-deficient 2- and 4-positions. wikipedia.orguoanbar.edu.iq The presence of the 1-methylenepropyl group at the 2-position in the title compound means that nucleophilic attack would be directed primarily to the 4- and 6-positions. The stability of the intermediate Meisenheimer-type complexes, where the negative charge can be delocalized onto the electronegative nitrogen atom, facilitates these reactions. iust.ac.ir The reactivity of the pyridine ring towards nucleophiles is so pronounced that even powerful bases can act as nucleophiles. uoanbar.edu.iq

The nitrogen atom also possesses a basic lone pair of electrons that is not part of the aromatic π-system, allowing it to behave as a tertiary amine. wikipedia.org It readily reacts with Lewis acids and alkyl halides at the nitrogen atom, forming pyridinium salts. wikipedia.orggcwgandhinagar.com This quaternization increases the positive charge on the ring, further enhancing its reactivity towards nucleophiles and oxidation. wikipedia.org Oxidation of the pyridine nitrogen, for instance with peracids, yields the corresponding pyridine N-oxide, a versatile intermediate that can activate the ring for both electrophilic and nucleophilic substitutions. wikipedia.orgarkat-usa.org

Reactivity of the 1-Methylenepropyl Moiety

The 1-methylenepropyl group attached to the pyridine ring is an unsaturated moiety containing a reactive carbon-carbon double bond (olefin). This functional group allows for a range of chemical transformations distinct from the reactivity of the aromatic pyridine core.

The olefinic bond in 2-alkenylpyridines, such as this compound, is amenable to various addition reactions, most notably hydrogenation and polymerization.

Hydrogenation: Catalytic hydrogenation is a common method to reduce the double bond of the alkenyl substituent and/or the pyridine ring itself. The selectivity of the reduction depends heavily on the catalyst and reaction conditions. researchgate.net Heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium-based catalysts are frequently employed. researchgate.netliverpool.ac.uk For instance, catalytic hydrogenation can selectively reduce the pyridine ring to a piperidine (B6355638) ring while leaving other functional groups, such as hydroxyl groups on a substituent, intact. researchgate.net Conversely, conditions can be chosen to saturate the alkenyl double bond without affecting the aromaticity of the pyridine ring. The hydrogenation of pyridines is a convenient route to synthesize piperidines, which are prevalent structures in pharmaceuticals and agrochemicals. liverpool.ac.uk However, the reduction of functionalized pyridines can be challenging and may require harsh conditions. researchgate.netliverpool.ac.uk

| Catalyst | Substrate Type | Product Type | Conditions | Source(s) |

| PtO₂ | Substituted Pyridines | Substituted Piperidines | Glacial Acetic Acid, 50-70 bar H₂ | researchgate.net |

| Rh₂O₃ | Functionalised Pyridines | Functionalised Piperidines | Mild conditions | liverpool.ac.uk |

| Pd/C | 2-Isobutylpyridine | 2-Isobutylpiperidine | Catalytic hydrogenation | |

| Chiral Rhodium Catalyst | Pyridyl N-oxides | Chiral Pyridines | Asymmetric hydrogenation | chim.it |

Polymerization: Vinylpyridines, which are structurally related to this compound, are known to undergo polymerization. The polymerization of 2-vinylpyridine (B74390) (2VP) can be achieved through methods like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net Surface-initiated atom transfer radical polymerization (SI-ATRP) is another technique used to create polymer brushes from pyridine-based monomers, although it can be hindered by the strong complexation of the pyridine nitrogen with the copper catalyst. uj.edu.pl The resulting polymers, such as poly(2-vinyl pyridine), are used in various material science applications, including the synthesis of polyampholytes and functional microspheres. researchgate.netmdpi.com The polymerization typically proceeds via the vinyl group, leading to a polymer chain with pyridine moieties as side groups. benicewiczgroup.com

The alkenyl group is an excellent acceptor for radical species, providing a powerful method for C-C bond formation and the derivatization of the pyridine side chain. rsc.org Modern photoredox catalysis has enabled the generation of various radical intermediates under mild conditions, which can then add to alkenylpyridines. nih.govd-nb.info

A notable application is the conjugate addition of α-amino radicals to alkenylpyridines, which can be achieved through the synergistic combination of a Brønsted acid and a visible-light photoredox catalyst. rsc.org In this process, protonation of the pyridine nitrogen by the Brønsted acid activates the alkenyl group toward nucleophilic attack by the photochemically generated radical. rsc.org Similarly, ketyl radicals, generated from aldehydes via single electron transfer (SET) reduction, can add to Lewis acid-activated alkenylpyridines in a β-selective manner. nih.gov This reductive coupling of two electrophiles (an aldehyde and an alkenylpyridine) is a testament to the versatility of photoredox catalysis. nih.gov

These radical addition strategies are highly valuable as they allow for the construction of complex molecular architectures from simple, readily available precursors. rsc.orgnih.gov The reactions often exhibit high functional group tolerance, enabling the late-stage functionalization of complex molecules. nih.gov

| Radical Source | Alkene Activator | Catalyst System | Product Type | Source(s) |

| Tertiary Aniline | Brønsted Acid (e.g., H₃PO₄) | Ir-based photocatalyst, visible light | β-Amino Pyridine Derivative | rsc.org |

| Aldehydes/Imines | Lewis Acid (e.g., B(C₆F₅)₃) | Ru-based photocatalyst, visible light | β-Hydroxy/Amino Pyridine Derivative | nih.gov |

| Sodium Sulfinates | N-Amidopyridinium Salt | Visible light (catalyst-free) | β-Pyridyl Alkyl Sulfone | nih.gov |

| Halopyridines | - | Ir-based photocatalyst, visible light | Alkylated Pyridines | nih.gov |

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of reactions involving this compound and related alkenylpyridines is crucial for optimizing existing methods and developing new synthetic strategies.

One significant area of mechanistic investigation involves transition metal-catalyzed reactions where the pyridine nitrogen acts as a directing group. For instance, in the cycloruthenation of 2-alkenylpyridines, a C,N-chelating ligand is formed where a carbon from the vinyl group bonds directly to the Ru(II) center. rsc.org Single-crystal X-ray analysis of such a complex revealed an elongated Ru-N bond trans to the newly formed Ru-C bond, which is consistent with the strong trans-effect of the carbon donor. rsc.org Mechanistic studies on the nickel-catalyzed alkenylation of pyridine N-oxides suggest a pathway involving oxidative addition of the C-H bond to a Ni(0) species, directed by the N-oxide. This is followed by hydronickelation of an alkyne and subsequent reductive elimination to yield the 2-alkenylpyridine N-oxide and regenerate the Ni(0) catalyst. arkat-usa.org

In the realm of photoredox catalysis, mechanistic studies have elucidated the pathways of radical additions. For the conjugate addition of α-amino radicals to alkenylpyridines, the proposed mechanism involves the protonation of the pyridine nitrogen, which lowers the LUMO of the alkenyl moiety, making it more susceptible to attack by the photogenerated nucleophilic radical. rsc.org For the reductive coupling with aldehydes, the key step is believed to be a single electron transfer (SET) from the excited photocatalyst to the aldehyde, forming a ketyl radical. nih.gov This radical then adds to the alkenylpyridine, which is activated by a Lewis acid. nih.gov

The photochemical valence isomerization of pyridine N-oxides to afford 3-hydroxypyridines has also been studied. A plausible mechanism involves irradiation to form an oxaziridine (B8769555) intermediate, which undergoes N-O bond homolysis. acs.org This is followed by radical recombination to a highly strained epoxide, which can then rearrange to the final product. acs.org

Transition Metal-Catalyzed Reactions Involving Pyridine Derivatives

The pyridine moiety, particularly the nitrogen atom, plays a crucial role as a directing group in a wide array of transition metal-catalyzed reactions. This strategy enables the selective functionalization of otherwise unreactive C-H bonds, both on the pyridine ring and on its substituents. elsevierpure.comnih.gov Catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and cobalt (Co) are frequently used. rsc.orgelsevierpure.comscholaris.caacs.org

Palladium-catalyzed reactions are prominent, including the oxidative C-H alkenylation of pyridine N-oxides with olefins. arkat-usa.org This approach provides a direct route to 2-alkenylpyridine N-oxides, which can be easily deoxygenated to the corresponding 2-alkenylpyridines. arkat-usa.org Ruthenium catalysts have been employed for the ortho-arylation of 2-arylpyridines and have been successfully extended to the β-arylation of 2-alkenylpyridines. elsevierpure.com

Rhodium catalysts mediate domino reactions, such as the hydroarylation of alkenylpyridines. scholaris.ca Cobalt catalysts have been shown to effect the oxidative annulation of nitrogen-containing arenes with alkynes through C-H bond activation. acs.org These transition metal-catalyzed processes are highly valuable for their efficiency and selectivity, allowing for the construction of complex heterocyclic scaffolds from simple starting materials. elsevierpure.comscholaris.ca The directing ability of the pyridine nitrogen is key to controlling the regioselectivity of these transformations.

| Metal Catalyst | Reaction Type | Substrate | Product | Source(s) |

| Palladium (Pd) | Oxidative C-H Alkenylation | Pyridine N-oxide | 2-Alkenylpyridine N-oxide | arkat-usa.org |

| Ruthenium (Ru) | C-H Arylation | 2-Alkenylpyridine | (Z)-β-Arylated Alkenylpyridine | elsevierpure.com |

| Ruthenium (Ru) | Cyclometalation | 2-Alkenylpyridine | Cyclometalated Ruthenium Complex | rsc.org |

| Rhodium (Rh) | Hydroarylation (Domino Reaction) | Alkenyl Pyridine | Dihydrodibenzoxepine Analogue | scholaris.ca |

| Cobalt (Co) | Oxidative Annulation | N-containing Arene + Alkyne | Indolizine Derivative | acs.org |

| Iridium (Ir) | C-H Activation/Hydroamination | 2-(Alkylamino)pyridine + Alkyne | Substituted Pyridine | nii.ac.jp |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(1-Methylenepropyl)pyridine in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, while two-dimensional (2D) techniques are essential for complete assignment and for probing the molecule's three-dimensional structure and dynamics.

The ¹H NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the vinylic protons of the methylene (B1212753) group, and the aliphatic protons of the ethyl group. The pyridine protons typically appear in the aromatic region (δ 7.0-8.6 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the ring. The vinylic protons would resonate in the olefinic region (δ 5.0-6.0 ppm), and the ethyl group protons (CH₂ and CH₃) would be found in the upfield aliphatic region (δ 1.0-3.0 ppm).

The ¹³C NMR spectrum complements the proton data, showing characteristic signals for the pyridine carbons (δ 120-150 ppm), the sp² carbons of the C=C double bond (δ 110-150 ppm), and the sp³ carbons of the ethyl group.

For a definitive stereochemical and conformational analysis, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, linking the CH₂ and CH₃ protons of the ethyl group and confirming coupling pathways within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the methylenepropyl substituent to the correct position (C2) on the pyridine ring.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy) provides through-space correlations between protons that are close to each other, which is key to understanding the molecule's preferred conformation. These experiments can determine the spatial orientation of the methylenepropyl group relative to the pyridine ring.

Furthermore, dynamic NMR (D-NMR) studies, involving the acquisition of spectra at various temperatures, can be employed to investigate conformational exchange processes, such as the rotation around the single bond connecting the substituent to the pyridine ring. Such studies can quantify the energy barriers between different rotational conformers (rotamers) nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine H-3/C-3 | ~7.2 | ~122 |

| Pyridine H-4/C-4 | ~7.7 | ~136 |

| Pyridine H-5/C-5 | ~7.1 | ~121 |

| Pyridine H-6/C-6 | ~8.6 | ~149 |

| Pyridine C-2 | - | ~159 |

| =CH₂ (vinylic) | ~5.1, ~5.4 | ~115 |

| =C (quaternary) | - | ~145 |

| -CH₂- (ethyl) | ~2.2 | ~30 |

| -CH₃ (ethyl) | ~1.1 | ~13 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers detailed insights into the molecular structure, bonding, and intermolecular interactions of this compound. The two methods are complementary, as some vibrational modes may be more active in either IR or Raman scattering.

The spectra are characterized by several distinct regions corresponding to specific functional groups:

C-H Stretching Region (3100-2850 cm⁻¹): This region contains stretching vibrations for both aromatic C-H bonds on the pyridine ring (typically >3000 cm⁻¹) and aliphatic C-H bonds of the ethyl group (<3000 cm⁻¹). The vinylic C-H stretches of the =CH₂ group also appear above 3000 cm⁻¹.

C=C and C=N Stretching Region (1650-1400 cm⁻¹): A series of sharp bands in this region are characteristic of the pyridine ring's skeletal vibrations (C=C and C=N stretching) researchgate.net. A band around 1640 cm⁻¹ would be indicative of the C=C stretching of the methylene group.

C-H Bending Region (1400-1000 cm⁻¹): This region includes in-plane bending (scissoring, rocking) vibrations of the CH₂ and CH₃ groups.

Fingerprint Region (<1000 cm⁻¹): This complex region contains a wealth of structural information, including out-of-plane C-H bending vibrations of the pyridine ring and the vinylic group, as well as various ring deformation modes. A strong band associated with the pyridine ring breathing mode is a key indicator of coordination to a metal center in complexes up.ac.za.

Analysis of band positions, shapes, and intensities can reveal information about intermolecular interactions. For instance, in the solid state or in concentrated solutions, shifts in the pyridine ring modes could suggest π-π stacking interactions between molecules. The presence of hydrogen bond donors or acceptors in the environment could also lead to perceptible shifts in the vibrational frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch (Pyridine) | 3100-3000 | FT-IR, FT-Raman |

| Vinylic =C-H Stretch | 3080-3020 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch (Ethyl) | 2980-2850 | FT-IR, FT-Raman |

| Vinylic C=C Stretch | ~1640 | FT-Raman (strong) |

| Aromatic C=C and C=N Stretch (Pyridine Ring) | 1600-1430 | FT-IR, FT-Raman |

| Aliphatic C-H Bending (Ethyl) | 1470-1370 | FT-IR |

| Pyridine Ring Breathing | ~1000 | FT-Raman (strong) |

| Vinylic =C-H Out-of-Plane Bend | 990-910 | FT-IR (strong) |

| Aromatic C-H Out-of-Plane Bend | 900-700 | FT-IR (strong) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information on the electronic structure and photophysical properties of this compound.

UV-Vis Absorption: The UV-Vis spectrum is dominated by the electronic transitions of the pyridine chromophore. Two main types of transitions are expected:

π→π* Transitions: These are high-energy, high-intensity absorptions typically occurring below 280 nm. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n→π* Transitions: These are lower-energy, lower-intensity absorptions that appear at longer wavelengths, often as a shoulder on the π→π* bands (around 270-300 nm). This transition involves the promotion of a non-bonding electron from the nitrogen lone pair into a π* antibonding orbital.

The methylenepropyl substituent is expected to have a minor electronic effect, likely causing a small red-shift (bathochromic shift) of the absorption bands compared to unsubstituted pyridine. The solvent environment can also influence the spectra; polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption maxima (solvatochromism) researchgate.netresearchgate.net.

Fluorescence Emission: Pyridine itself exhibits very weak fluorescence, but substitution can modify its emission properties. Upon excitation into its absorption bands, this compound may exhibit fluorescence. The emission wavelength (typically longer than the absorption wavelength, known as the Stokes shift) and the fluorescence quantum yield depend on the efficiency of radiative versus non-radiative decay pathways from the excited state. Factors such as molecular rigidity and the nature of the lowest singlet excited state (n,π* vs. π,π) play a crucial role. In many nitrogen heterocycles, an n,π lowest singlet state leads to efficient intersystem crossing and low fluorescence beilstein-journals.org. The study of fluorescence in different solvents can provide further insights into the nature of the emitting state.

Table 3: Typical Electronic Transitions for Pyridine Derivatives

| Transition Type | Typical λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | 200 - 260 | > 2,000 |

| n→π | 270 - 300 | < 500 |

Mass Spectrometry for Fragmentation Pathways and Structural Information

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information about this compound through the analysis of its fragmentation patterns. Using a high-resolution mass spectrometer (HRMS), the exact molecular formula (C₉H₁₁N) can be confirmed from the accurate mass of the molecular ion (M⁺˙).

Under electron ionization (EI), the molecular ion (m/z 133) is formed, which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. Key expected fragmentation pathways include:

Loss of an Ethyl Radical: Cleavage of the C-C bond in the propyl group can lead to the loss of an ethyl radical (•C₂H₅), resulting in a prominent fragment ion at m/z 104 [M-29]⁺.

Loss of a Propyl Radical: "Benzylic-type" cleavage of the bond between the substituent and the pyridine ring is highly favorable. This would involve the loss of a propyl radical (•C₃H₇) to yield a vinylpyridinium fragment at m/z 92 [M-41]⁺.

McLafferty Rearrangement: The presence of a γ-hydrogen on the terminal methyl group allows for a McLafferty rearrangement, which would involve the elimination of a neutral propene molecule (C₃H₆), leading to a fragment ion at m/z 91 [M-42]⁺.

Pyridine Ring Fragmentation: At higher energies, the pyridine ring itself can fragment, often through the loss of HCN, leading to smaller fragment ions.

Tandem mass spectrometry (MS/MS) experiments can further elucidate these pathways by isolating a specific fragment ion and inducing its further fragmentation to establish parent-daughter relationships nih.govnih.gov.

Table 4: Predicted Major Mass Fragments for this compound

| m/z | Proposed Identity | Fragmentation Pathway |

| 133 | [M]⁺˙ (Molecular Ion) | Ionization |

| 118 | [M - CH₃]⁺ | Loss of methyl radical |

| 104 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 92 | [M - C₃H₇]⁺ | "Benzylic" cleavage |

| 91 | [M - C₃H₆]⁺˙ | McLafferty Rearrangement |

| 78 | [C₅H₄N]⁺ | Cleavage at the substituent |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state, provided a suitable crystal can be grown. This technique would yield a wealth of structural information with very high precision.

The key findings from an X-ray diffraction study would include:

Molecular Geometry: Precise measurement of all bond lengths, bond angles, and torsion angles. This would confirm the connectivity and provide experimental data to compare with theoretical calculations.

Conformation: The analysis would unambiguously reveal the solid-state conformation, particularly the dihedral angle between the plane of the pyridine ring and the plane of the C=C double bond, as well as the conformation of the ethyl group.

Crystal Packing: It would show how individual molecules are arranged in the crystal lattice. This is crucial for understanding intermolecular forces that stabilize the crystal structure, such as C-H···N interactions, van der Waals forces, and potential π-π stacking between the pyridine rings of adjacent molecules nih.govresearchgate.net.

Unit Cell Parameters: The dimensions of the unit cell (a, b, c, α, β, γ), the crystal system, and the space group would be determined, providing a unique crystallographic fingerprint for the compound.

This solid-state information provides a static picture that complements the dynamic information about the molecule's conformation obtained from NMR studies in solution.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value (based on a similar pyridine derivative nih.gov) |

| Chemical Formula | C₉H₁₁N |

| Formula Weight | 133.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.572 |

| b (Å) | 8.637 |

| c (Å) | 9.735 |

| β (°) | 106.12 |

| Volume (ų) | 574.7 |

| Z (molecules/cell) | 4 |

| Density (calc) | 1.540 g/cm³ |

Advanced Spectroscopic Techniques for Probing Dynamic Processes and Reaction Intermediates

Beyond standard characterization, advanced spectroscopic methods can be applied to investigate the dynamic behavior of this compound and to detect and characterize transient species during chemical reactions.

Variable-Temperature NMR (VT-NMR): As mentioned, this technique is essential for studying dynamic processes like conformational isomerism. By monitoring changes in the NMR spectrum as a function of temperature, one can observe the coalescence of signals as the rate of exchange between conformers increases, allowing for the calculation of the activation energy (ΔG‡) for the process .

Time-Resolved Spectroscopy: Techniques like pump-probe transient absorption or time-resolved fluorescence spectroscopy can probe the fate of the molecule on ultrafast timescales (femtoseconds to nanoseconds) following photoexcitation. This provides direct information on excited-state lifetimes, intersystem crossing rates, and other photophysical processes.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size and shape (collision cross-section) in addition to their mass-to-charge ratio. It can be used to separate and identify different isomers or conformers of reaction intermediates that may be indistinguishable by mass alone nih.gov.

Infrared Ion Spectroscopy (IRIS): By coupling a mass spectrometer with an infrared laser, it is possible to obtain a vibrational spectrum of a mass-selected ion. This powerful combination allows for the definitive structural characterization of transient or reactive intermediates that are generated and trapped in the gas phase, providing mechanistic insights that are difficult to obtain by other means nih.govnih.gov. These methods are invaluable for studying reaction mechanisms where this compound acts as a ligand or a reactant.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT, HF, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to optimize molecular geometry, predicting bond lengths, bond angles, and dihedral angles. wisc.edunih.gov For instance, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)) have been successfully used for other pyridine (B92270) derivatives to achieve results that correlate well with experimental data from X-ray diffraction. nih.govwu.ac.thnih.gov

The electronic structure is often analyzed through Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comirjweb.comresearchgate.net A smaller energy gap generally suggests higher reactivity. irjweb.comnih.gov While this analysis has been performed for numerous pyridine compounds, specific energy values and orbital distributions for 2-(1-Methylenepropyl)pyridine are not documented in the available research.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis is a standard computational procedure used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using methods like DFT, researchers can assign specific vibrational modes (stretching, bending, torsion) to the peaks observed in experimental spectra. elixirpublishers.comresearchgate.netresearchgate.net For related pyridine compounds, computational analysis helps in understanding how substitutions on the pyridine ring affect its characteristic vibrations. nih.goviaea.org The accuracy of these predictions is often improved by applying scaling factors to the calculated frequencies to account for anharmonicity and methodological approximations. mdpi.com No theoretical or experimental vibrational spectra for this compound were found.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational pathway analysis is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products, thereby determining the most likely pathway a reaction will follow. This involves calculating the energy barriers for different possible routes. For complex molecular systems and inhibitors involving pyridine-like structures, these studies can reveal key interactions and steps that govern the reaction. mdpi.com There are no computational studies on the reaction mechanisms involving this compound in the provided search results.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational landscapes and intermolecular interactions. mdpi.comdtu.dk By simulating the movement of atoms and molecules over time, MD can reveal how a molecule like a pyridine derivative interacts with its environment, such as solvent molecules or biological receptors. nih.govresearchgate.net This technique is particularly useful for understanding how molecules adapt their shape (conformation) and the dynamics of these changes, which is crucial for applications in materials science and drug design. nih.gov Specific MD simulations for this compound have not been reported in the searched literature.

Acidity (pKa) and Basicity Studies through Computational Methods

The acidity or basicity of a molecule, quantified by its pKa value, is a critical property influencing its behavior in different environments. Computational methods, particularly DFT combined with continuum solvent models (like PCM or SM8), can predict pKa values with good accuracy. nih.govresearchgate.net These calculations typically involve computing the free energy change of the protonation or deprotonation reaction in a solvent. mdpi.com Such studies have been performed for various substituted pyridines to understand how different functional groups affect the basicity of the pyridine nitrogen, but no calculated pKa is available for this compound. nih.gov

Conformational Analysis and Stereochemical Preferences of Pyridine Derivatives

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable dihedral angles. nih.gov For flexible molecules like pyridine derivatives with alkyl side chains, this analysis is key to understanding their preferred shapes and how these shapes influence their physical and biological properties. nih.govacs.org While general principles of stereochemistry apply, specific computational studies on the conformational and stereochemical preferences of this compound are absent from the available literature.

Applications in Contemporary Chemical Science and Technology

Intermediates in Complex Organic SynthesisThe role of 2-(1-Methylenepropyl)pyridine as an intermediate in complex organic synthesis is not described in the scientific literature searched.

Building Blocks for Diverse Heterocyclic Systems

The pyridine (B92270) scaffold is a fundamental building block in organic synthesis, prized for its role in the construction of a wide array of heterocyclic systems. Pyridine derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals. The nitrogen atom in the pyridine ring imparts unique chemical properties, influencing the molecule's reactivity and its ability to participate in various chemical transformations.

The presence of the 1-methylenepropyl substituent at the 2-position of the pyridine ring in this compound offers several potential avenues for synthetic diversification. The double bond in the substituent is a reactive site amenable to a variety of addition and cycloaddition reactions. This functionality could allow for the construction of novel fused heterocyclic systems or the introduction of further functional groups. For instance, reactions targeting the olefinic bond could lead to the formation of polycyclic structures incorporating the pyridine nucleus.

Furthermore, the pyridine ring itself can undergo a range of reactions, including electrophilic and nucleophilic substitutions, although the specific conditions are influenced by the electronic nature of the substituents. The interplay between the pyridine core and the 1-methylenepropyl group could be harnessed to direct the regioselectivity of these reactions, enabling the synthesis of complex, highly substituted heterocyclic molecules that might otherwise be difficult to access.

Functional Materials Development (e.g., Liquid Crystalline Media Components)

Pyridine-containing molecules have garnered significant interest in the field of materials science, particularly in the design of liquid crystals. The incorporation of a pyridine ring into a molecule can significantly influence its mesomorphic properties, such as the temperature range of the liquid crystalline phase and the type of mesophase formed. The polarity and geometric shape imparted by the pyridine unit are key factors in determining these characteristics.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of substituted pyridines, particularly those with specific substitution patterns, remains a significant challenge that prompts the development of new and more efficient methods. nih.gov Future research will likely focus on overcoming the limitations of traditional condensation reactions, which often require harsh conditions and offer limited scope.

Emerging strategies that could be applied to the synthesis of 2-(1-Methylenepropyl)pyridine and its analogues include:

Transition-Metal-Catalyzed Cross-Coupling: The direct coupling of 2-pyridyl organometallic reagents is notoriously difficult, a phenomenon often termed the "2-pyridyl problem". nih.gov However, recent advances in ligand and catalyst design are paving the way for more reliable methods. Future work could adapt existing protocols, such as those using 2-pyridylsilanes or robust phosphine (B1218219) oxide ligands with palladium catalysts, for the introduction of the 1-methylenepropyl group. nih.gov An alternative approach involves the reaction of Grignard reagents with pyridine (B92270) N-oxides, which can afford 2-substituted pyridines after a rearrangement step. organic-chemistry.org

Cascade and Cycloaddition Reactions: One-pot cascade reactions that assemble the pyridine ring from simpler, readily available starting materials are highly desirable. nih.gov A promising route involves the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, which triggers a cascade of electrocyclization and oxidation to form highly substituted pyridines. nih.gov Tailoring this methodology could provide a modular and efficient synthesis for the target compound.

Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including improved safety, shorter reaction times, and reduced waste. researchgate.netnih.gov A continuous flow method for the α-methylation of pyridines using a packed-bed reactor with a Raney® nickel catalyst has been demonstrated. nih.gov Future research could explore the adaptation of such systems for the regioselective introduction of more complex alkenyl groups onto the pyridine core.

| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki, Hiyama) | Transition-metal-catalyzed reaction between an organometallic reagent and an organic halide. | High functional group tolerance and potential for late-stage functionalization. | nih.gov |

| Pyridine N-Oxide Functionalization | Activation of the pyridine ring via N-oxidation, followed by reaction with a nucleophile (e.g., Grignard reagent). | Offers an alternative regioselectivity for introducing substituents at the 2-position. | organic-chemistry.org |

| Cascade Reactions | A sequence of intramolecular reactions that rapidly builds molecular complexity from simple starting materials. | High atom economy and efficiency by forming multiple bonds in a single operation. | nih.gov |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, and potential for higher yields and purity. | nih.gov |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The unique structure of this compound, featuring a pyridine ring directly attached to an unsymmetrical olefin, suggests a rich and underexplored reactivity profile.

Organometallic Chemistry and Catalysis: The 2-alkenylpyridine moiety is an excellent C,N-chelating ligand. Research has shown that related ligands can react with ruthenium(II) to form stable cyclometalated complexes where a vinyl carbon atom bonds directly to the metal center. researchgate.net Investigating the coordination chemistry of this compound with various transition metals could lead to novel catalysts for a range of organic transformations.

Photoredox and Lewis Acid Catalysis: The synergistic use of photoredox and Lewis acid catalysis has enabled novel transformations of alkenylpyridines. For instance, a β-selective reductive coupling of alkenylpyridines with aldehydes and imines has been developed. nih.gov This reaction proceeds through the formation of a ketyl or α-aminoalkyl radical, which then adds to the Lewis acid-activated alkenylpyridine. nih.gov Exploring the reactivity of this compound under such conditions could provide access to new molecular architectures and functional groups.

Cascade Reactions: Alkenylpyridines can also participate as dipolarophiles in cascade reactions. For example, a synergistic indium/amine-catalyzed cascade Michael-Aldol reaction between alkenylpyridines and various 1,4-dipoles has been reported to produce important six-membered heterocycles like 2H-chromenes and dihydroquinolines. acs.org Studying the participation of this compound in these and other cycloaddition or cascade processes is a key area for future investigation.

Advanced Materials Science Applications of Pyridine-Based Compounds

Pyridine and its derivatives are fundamental building blocks in materials science due to their unique electronic properties, coordinative ability, and structural rigidity. nih.gov While specific applications for this compound have not been reported, its structure suggests potential in several emerging areas.

Functional Polymers: The vinyl group in compounds like 4-vinylpyridine (B31050) is readily polymerizable to create functional materials such as poly(4-vinylpyridine) (P4VP), which has applications in drug delivery and nanotechnology. researchgate.net The 1-methylenepropyl group offers a site for polymerization, and future research could focus on synthesizing polymers and copolymers derived from this monomer. The resulting materials may exhibit unique thermal and mechanical properties due to the specific structure of the sec-butyl-like side chain.

Coordination Polymers and MOFs: The nitrogen atom of the pyridine ring is an excellent coordination site for metal ions. This property is widely exploited in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net Incorporating this compound as a ligand could lead to new materials with tailored porosity, catalytic activity, or sensing capabilities.

Photocatalytic Systems: Pyridine-based ligands are integral to the development of novel photocatalytic materials. For example, organoselenium metal complexes featuring pyridine moieties have been shown to enhance the photocatalytic production of hydrogen from water. researchgate.net The electronic properties of this compound could be tuned through coordination to create new, efficient materials for solar energy conversion and environmental remediation.

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational and experimental chemistry provides a powerful paradigm for accelerating the discovery and optimization of molecules and materials. Applying these integrated approaches to this compound can guide synthetic efforts and predict novel properties.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to predict the optimized geometry, electronic structure, and spectroscopic properties of this compound. researchgate.net Such calculations can provide insights into its reactivity, including the exploration of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps to identify sites susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net

Reaction Mechanism and Selectivity Prediction: Computational modeling is invaluable for elucidating complex reaction mechanisms. For instance, theoretical studies can be used to understand the energetic pathways of cycloaddition reactions involving pyridine derivatives, helping to predict regioselectivity and stereoselectivity. mdpi.com This predictive power can rationalize experimental outcomes and guide the design of more efficient synthetic routes.

Property Estimation: Computational tools can accurately estimate key physicochemical properties. There is a long-standing interest in using theoretical approaches to estimate the pKa values of heterocyclic compounds, which is crucial for understanding their behavior in solution. nih.gov A quantitative structure–activity relationship (QSAR) approach, combined with DFT calculations, has been successfully used to predict the acidities of pyrimidines and related compounds. nih.gov Applying similar methodologies to this compound would provide valuable data for its potential application in medicinal chemistry or materials science.

| Computational Method | Application | Expected Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Prediction of optimized geometry, FMOs, MEPs, and spectroscopic signatures. | researchgate.net |

| Thermodynamic Cycle Calculations | Estimation of physicochemical properties like pKa. | Understanding the acid-base behavior of the molecule in different environments. | nih.gov |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms. | Prediction of reaction barriers, transition states, and product selectivity, guiding experimental design. | mdpi.com |

| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in the solid state. | Understanding crystal packing and designing crystalline materials. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Methylenepropyl)pyridine, and what challenges are associated with its purification?

- Methodological Answer :

- Synthetic Routes : A common approach involves alkylation of pyridine derivatives using propargyl halides or Grignard reagents under inert conditions. For example, coupling 2-pyridylmagnesium bromide with 1-methylenepropyl halides in anhydrous THF at −78°C can yield the target compound .

- Purification Challenges : Due to potential by-products (e.g., unreacted starting materials or dimerization products), purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended. Monitor purity using HPLC or GC-MS .

Q. How should researchers handle and store 2-(1-Methyleneprolpyl)pyridine to ensure laboratory safety?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong acids/bases, as pyridine derivatives may react exothermically .

- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Label containers with hazard codes (e.g., H313 for skin contact risks) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, the pyridine ring protons typically resonate at δ 7.2–8.5 ppm .

- FT-IR : Identify C=C (1630–1680 cm⁻¹) and C≡N (2220–2260 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 134.1) .

Advanced Research Questions

Q. How can this compound be utilized in the design of metal-organic frameworks (MOFs) or coordination complexes?

- Methodological Answer :

- Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, coordinating to transition metals (e.g., Cu²⁺, Ru³⁺). Optimize reaction conditions (solvent: toluene/DMF; temperature: 60–80°C) to form stable complexes .

- MOF Applications : Incorporate into MOFs via solvothermal synthesis. Characterize using single-crystal XRD to confirm structural geometry and porosity .

Q. What role does this compound play in the development of enzyme inhibitors, and how is its bioactivity assessed?

- Methodological Answer :

- Drug Design : Modify the methylenepropyl group to enhance lipophilicity for blood-brain barrier penetration. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases) .

- Bioactivity Assays : Perform in vitro enzyme inhibition assays (IC₅₀ determination) and cytotoxicity screening (MTT assay on HEK293 cells) .

Q. What computational methods are recommended for predicting the reactivity and electronic properties of this compound in catalytic applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Catalytic Studies : Simulate reaction pathways (e.g., hydrogenation) using transition state theory. Compare with experimental data (e.g., turnover frequency) to validate models .

Data Contradictions and Verification

Q. How can researchers resolve discrepancies in CAS registry numbers for this compound across databases?

- Methodological Answer :

- Cross-reference authoritative sources (e.g., PubChem, NIST Chemistry WebBook). For example, CAS 4231-74-7 is listed in regulatory documents , while 6515-13-5 refers to a structural isomer (2-(prop-1-en-2-yl)pyridine) . Confirm identity via NMR/XRD and report conflicts in publications.

Safety and Regulatory Compliance

Q. What are the ecotoxicological data gaps for 2-(1-Methyleneprolpyl)pyridine, and how should researchers address them?

- Methodological Answer :

- Data Gaps : No persistence, bioaccumulation, or toxicity (PBT) data are available . Conduct OECD 301F biodegradability tests and Daphnia magna acute toxicity assays.

- Reporting : Include ecotoxicity data in SDS updates and regulatory submissions under REACH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.